molecular formula C26H19ClN8 B608895 B-Raf inhibitor 1 CAS No. 1093100-40-3

B-Raf inhibitor 1

Cat. No. B608895
M. Wt: 478.944
InChI Key: KKVYYGGCHJGEFJ-UHFFFAOYSA-N
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Description

B-Raf inhibitor 1 is a potent and selective B-Raf inhibitor . It inhibits B-Raf and C-Raf with IC50 values of 24 nM and 25 nM respectively . It is selective over 13 other kinases, including PKCα, IKKβ, and PI3Kα . B-Raf inhibitor 1 is used for the treatment of some B-Raf–mutated cancers .


Synthesis Analysis

A scalable synthetic route to B-Raf inhibitor 1 has been described . The key step in the synthesis is the Pd-catalyzed Negishi coupling of 4-bromo-1-chloroisoquinoline with trifluoromethanesulfonic acid isoquinoline-7-yl ester to yield 1-chloro [4,7‘]bis-isoquinolinyl .


Molecular Structure Analysis

The molecular weight of B-Raf inhibitor 1 is 515.53 and its chemical formula is C29H24F3N5O . It has been shown to adeptly bind both rare B-Raf variants in a similar manner to how it binds and inhibits the V600E mutant .


Chemical Reactions Analysis

B-Raf inhibitor 1 has been shown to inhibit B-Raf WT, B-Raf V600E and c-Raf kinases with IC50 values of 27.13, 51.70, and 40.23 nM, respectively . It has also been shown to decrease B-Raf expression in both wild and mutant colon cancer cells .


Physical And Chemical Properties Analysis

Its CAS Registry Number is 950736-05-7 .

Scientific Research Applications

Application in Melanoma Treatment

Specific Scientific Field

Oncology, specifically Melanoma treatment .

Summary of the Application

B-Raf inhibitors, such as vemurafenib, dabrafenib, and encorafenib, are used in the treatment of patients with BRAF-mutant melanoma . They selectively target BRAF kinase and thus interfere with the mitogen-activated protein kinase (MAPK) signaling pathway that regulates the proliferation and survival of melanoma cells .

Methods of Application or Experimental Procedures

The Food and Drug Administration (FDA) has approved MAPK inhibitors as a treatment for melanoma patients carrying a mutation in codon V600 of the BRAF gene exclusively . However, BRAF mutations outside the V600 codon may occur in a small percentage of melanomas . An integrated approach for mutation detection, tumor evolution tracking, and assessment of response to treatment in a metastatic melanoma patient carrying the rare p.T599dup B-RAF mutation was exploited .

Results or Outcomes

The patient was addressed to Dabrafenib/Trametinib targeted therapy, showing an initial dramatic response . In-silico ligand-based homology modeling was set up and performed on this and an additional B-RAF rare variant (p.A598_T599insV) to unveil and justify the success of the B-RAF inhibitory activity of Dabrafenib .

Immunomodulatory Actions

Specific Scientific Field

Immunology .

Summary of the Application

In addition to their molecularly targeted activity, BRAF inhibitors have immunomodulatory effects . The MAPK pathway is involved in T-cell receptor signaling, and interference in the pathway by BRAF inhibitors has beneficial effects on the tumor microenvironment and anti-tumor immune response in BRAF-mutant melanoma .

Methods of Application or Experimental Procedures

The immunomodulatory effects of BRAF inhibition alone or in combination with MEK inhibition provide a rationale for combining these targeted therapies with immune checkpoint inhibitors .

Results or Outcomes

These effects promote recognition of the tumor by the immune system and enhance anti-tumor T-cell responses . Available data support the synergy between these treatment approaches, indicating such combinations provide an additional beneficial effect on the tumor microenvironment and immune response in BRAF-mutant melanoma .

Application in Non-Melanoma Cancers

Specific Scientific Field

Oncology, specifically non-melanoma cancers .

Summary of the Application

In June 2022, the FDA granted Accelerated Approval to the BRAF inhibitor dabrafenib in combination with the MEK inhibitor trametinib for the treatment of adult and paediatric patients (≥6 years of age) with unresectable or metastatic BRAFV600E-mutant solid tumours, except for BRAFV600E-mutant colorectal cancers .

Methods of Application or Experimental Procedures

The histology-agnostic approval of dabrafenib plus trametinib marks the culmination of two decades of research into the landscape of BRAF mutations in human cancers, the biochemical mechanisms underlying BRAF-mediated tumorigenesis, and the clinical development of selective RAF and MEK inhibitors .

Results or Outcomes

Although the majority of patients with BRAFV600E-mutant tumours derive clinical benefit from BRAF inhibitor-based combinations, resistance to treatment develops in most .

Application in Overcoming RAF Inhibitor Resistance

Specific Scientific Field

Pharmacology .

Summary of the Application

Resistance to BRAF inhibitors is a major challenge in the treatment of BRAF-mutant cancers . Novel RAF inhibitors and drug combinations are being developed to delay the emergence of treatment resistance and/or expand the population of patients with BRAF-mutant cancers who benefit from molecularly targeted therapies .

Methods of Application or Experimental Procedures

Research is ongoing to understand the biochemical basis for oncogenic BRAF-induced activation of MAPK signalling and pan-cancer and lineage-specific mechanisms of intrinsic, adaptive and acquired resistance to BRAF inhibitors .

Results or Outcomes

This research is expected to lead to the development of novel RAF inhibitors and drug combinations designed to delay the emergence of treatment resistance and/or expand the population of patients with BRAF-mutant cancers who benefit from molecularly targeted therapies .

Safety And Hazards

B-Raf inhibitor 1 is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

New RAF inhibitors are being developed that may be more effective and potentially safer . These inhibitors have the potential to inhibit RAF mutant dimers directly . The field is moving towards broadening the spectrum of BRAF inhibitor-sensitive mutations beyond mutations at codon V600 .

properties

IUPAC Name

1-N-(4-chlorophenyl)-6-methyl-5-N-[3-(7H-purin-6-yl)pyridin-2-yl]isoquinoline-1,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN8/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVYYGGCHJGEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

B-Raf inhibitor 1

Citations

For This Compound
10
Citations
S Crawford, D Belajic, J Wei, JP Riley, PJ Dunford… - Molecular Cancer …, 2008 - AACR
B-RAF mutations have been identified in the majority of melanoma and a large fraction of colorectal and papillary thyroid carcinoma. Drug discovery efforts targeting mutated B-RAF …
Number of citations: 35 aacrjournals.org
J Tang, KE Lackey, SH Dickerson - Bioorganic & medicinal chemistry …, 2013 - Elsevier
A series of novel, potent 4-aminothienopyridine B-Raf kinase inhibitors was designed and synthesized using knowledge-based design. Compounds 5f, and 6k exhibited not only …
Number of citations: 11 www.sciencedirect.com
X Wang, DM Berger, EJ Salaski, N Torres, Y Hu… - Bioorganic & medicinal …, 2009 - Elsevier
A series of pyrazolo[1,5-α]pyrimidine analogs has been prepared and found to be potent and selective B-Raf inhibitors. Molecular modeling suggests they bind to the active …
Number of citations: 27 www.sciencedirect.com
R Arora, M Di Michele, E Stes… - Journal of medicinal …, 2015 - ACS Publications
… (10-12) It has been reported that the combination of a MEK inhibitor, PD184352, with the B-Raf inhibitor 1 can help to overcome the paradoxical activation of the MAPK pathway. (13) …
Number of citations: 42 pubs.acs.org
BG Lawhorn, J Philp, AP Graves, L Shewchuk… - Bioorganic & Medicinal …, 2016 - Elsevier
… In summary, we have developed a series of potent and selective TNNI3K inhibitors by modifying the hinge-binding heterocycle of our previously reported dual TNNI3K/B-Raf inhibitor 1. …
Number of citations: 13 www.sciencedirect.com
M Pulici, G Traquandi, C Marchionni… - …, 2015 - Wiley Online Library
… Optimization of the potent B-Raf inhibitor 1 led to the identification of compound 20, which preserves the favorable in vitro and in vivo properties of 1, but is devoid of hERG liability. …
Y Dong, P Wang, M Zhang, L Xiao, Y Yang… - Osteoarthritis and …, 2022 - Elsevier
… with a BRAF inhibitor: B-Raf inhibitor 1(Compound 13 (Selleck… After mouse chondrocytes were treated with B-Raf inhibitor 1 … B-Raf inhibitor 1 can partly rescue the effect of cells induced …
Number of citations: 2 www.sciencedirect.com
A Plotnikov, K Flores, G Maik-Rachline… - Nature …, 2015 - nature.com
A hallmark of the ERK1/2 functioning is their nuclear translocation, which is mainly required for the induction of proliferation. Activated ERK1/2 molecules that remain in the cytoplasm …
Number of citations: 128 www.nature.com
X Zhou - 2016 - search.proquest.com
Mouse epiblast stem cell (mEpiSC) and human embryonic stem cell (hESC) are primed state pluripotent stem cells whose self-renewal can be maintained by two small molecules, …
Number of citations: 0 search.proquest.com
M Hason - 2022 - dspace.cuni.cz
(ENGLISH) Over the last five decades, zebrafish (Danio rerio) has become a useful vertebrate model organism for the field of developmental biology and disease control. Using …
Number of citations: 0 dspace.cuni.cz

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